2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 3-benzoylphenylacetic acid with thiazole derivatives under specific conditions. Common reagents used in the synthesis include acetic anhydride, thionyl chloride, and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide
- 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)ethanamide
- 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)propionamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thiazole ring and benzoylphenyl group contribute to its versatility in various applications.
Properties
CAS No. |
59512-33-3 |
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Molecular Formula |
C18H14N2O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14N2O2S/c21-16(20-18-19-9-10-23-18)12-13-5-4-8-15(11-13)17(22)14-6-2-1-3-7-14/h1-11H,12H2,(H,19,20,21) |
InChI Key |
VKSIOKXYRRYSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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